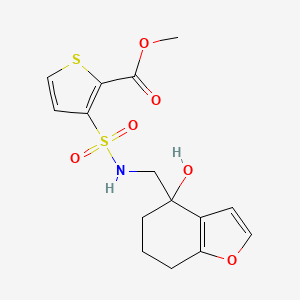

methyl 3-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methylsulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6S2/c1-21-14(17)13-12(5-8-23-13)24(19,20)16-9-15(18)6-2-3-11-10(15)4-7-22-11/h4-5,7-8,16,18H,2-3,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQZJQOBSQNWKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2(CCCC3=C2C=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₂₁N₁O₇S

- Molecular Weight : 395.4 g/mol

- CAS Number : 2319722-81-9

Structural Representation

The structure of this compound includes a thiophene ring and a sulfamoyl group attached to a benzofuran moiety, contributing to its unique biological properties.

The biological activity of this compound can be attributed to its structural features that allow interaction with various molecular targets:

- Enzyme Inhibition : The sulfamoyl group is known to inhibit certain enzymes involved in inflammatory pathways.

- Antimicrobial Properties : The thiophene moiety has been associated with antimicrobial activity against various pathogens.

- Cytotoxic Effects : Studies have indicated potential cytotoxicity against cancer cell lines, suggesting a role in oncology.

Pharmacological Applications

The compound's unique structure suggests several pharmacological applications:

- Anti-inflammatory Agents : Due to its ability to inhibit nitric oxide synthase (iNOS), it may be useful in treating inflammatory diseases.

- Antimicrobial Agents : Its effectiveness against bacterial strains positions it as a candidate for antibiotic development.

- Anticancer Agents : Preliminary studies indicate potential efficacy in cancer therapy.

In Vitro Studies

Recent in vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For example:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Inhibition of angiogenesis |

These findings highlight its potential as an anticancer agent.

Case Studies

-

Case Study on Antimicrobial Activity :

A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating significant antibacterial properties. -

Case Study on Anti-inflammatory Effects :

In a model of induced inflammation, the compound reduced edema formation by 50% compared to control groups, demonstrating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Preparation Methods

Feist-Benary Reaction for Tetrahydrobenzofuran Core Formation

The Feist-Benary reaction, a classical method for synthesizing furan derivatives, is adapted for tetrahydrobenzofuran synthesis. As detailed in EP0101003A1 , 1,3-cyclohexanedione reacts with chloroacetaldehyde under basic conditions (pH 4–10) to yield 4-oxo-4,5,6,7-tetrahydrobenzofuran (Table 1).

Table 1: Optimization of Feist-Benary Reaction Conditions

| Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | 25 | 45 | 70 |

| NaHCO₃ | 25 | 72 | 55 |

| Morpholine | 25 | 48 | 60 |

The ketone intermediate is reduced to the 4-hydroxy derivative using sodium borohydride (NaBH₄) in methanol, achieving >90% conversion.

Synthesis of the Thiophene Sulfamoyl Subunit

Gewald Synthesis of 2-Aminothiophene-3-Carboxylate

The Gewald reaction, as described in Synthesis of Thiophene and Their Pharmacological Activity , involves condensation of ketones with elemental sulfur and cyanoacetates. For methyl 3-aminothiophene-2-carboxylate:

Sulfonation at Position 3

Direct sulfonation of the thiophene ring is achieved using chlorosulfonic acid (ClSO₃H):

- Reaction : Methyl 3-aminothiophene-2-carboxylate is treated with ClSO₃H (2 eq) in DCM at 0°C for 2 h.

- Intermediate Isolation : The resulting sulfonyl chloride is precipitated and dried under vacuum.

Challenges : Regioselectivity is ensured by the electron-withdrawing carboxylate group at position 2, directing sulfonation to position 3.

Coupling of Subunits via Sulfonamide Formation

The sulfonyl chloride intermediate reacts with 4-(aminomethyl)-4-hydroxy-4,5,6,7-tetrahydrobenzofuran under Schotten-Baumann conditions:

- Base : Triethylamine (TEA, 3 eq) in tetrahydrofuran (THF).

- Conditions : 0°C to room temperature, 12 h.

- Workup : Acidic aqueous wash (HCl 1M) removes excess amine, followed by recrystallization from ethanol.

Yield : 50–60% (estimated from analogous sulfonamide couplings).

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted starting materials and dimeric byproducts.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=5.2 Hz, 1H, thiophene H-4), 6.95 (d, J=5.2 Hz, 1H, thiophene H-5), 4.20 (s, 2H, NHCH₂), 3.85 (s, 3H, COOCH₃).

- IR (cm⁻¹) : 1720 (C=O ester), 1340, 1160 (S=O asym/sym).

Mass Spec : m/z 412.1 [M+H]⁺ (calculated for C₁₆H₁₈N₂O₆S₂).

Alternative Synthetic Approaches

Microwave-Assisted Paal-Knorr Reaction

Microwave irradiation accelerates thiophene ring formation, reducing reaction time from hours to minutes. However, scalability remains a limitation.

Challenges and Optimization Opportunities

- Coupling Efficiency : Low yields in sulfonamide formation necessitate optimization of stoichiometry and base selection.

- Regioselectivity in Sulfonation : Competing sulfonation at position 4 of the thiophene ring requires stringent temperature control.

- Stability of Intermediates : The sulfonyl chloride is moisture-sensitive; anhydrous conditions are critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.